molecular formula C15H11FN2O B1443965 4-fluoro-3-(1H-indole-3-carbonyl)aniline CAS No. 1498182-63-0

4-fluoro-3-(1H-indole-3-carbonyl)aniline

Cat. No. B1443965
CAS RN: 1498182-63-0
M. Wt: 254.26 g/mol
InChI Key: JDBWUUOGIZODHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a chemical compound with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of indole derivatives, such as “4-fluoro-3-(1H-indole-3-carbonyl)aniline”, has been a topic of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(1H-indole-3-carbonyl)aniline” is represented by the InChI code 1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2 .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules. This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .


Physical And Chemical Properties Analysis

“4-fluoro-3-(1H-indole-3-carbonyl)aniline” is a powder that is stored at room temperature .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including compounds similar to 4-fluoro-3-(1H-indole-3-carbonyl)aniline, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that 4-fluoro-3-(1H-indole-3-carbonyl)aniline could be explored for potential antiviral agents, particularly against RNA and DNA viruses.

Anti-HIV Activity

Compounds with an indole base structure have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . Given the biological activity of the indole scaffold, 4-fluoro-3-(1H-indole-3-carbonyl)aniline could be a promising scaffold for the discovery of new anti-HIV medications.

Future Directions

The future directions for “4-fluoro-3-(1H-indole-3-carbonyl)aniline” and similar compounds lie in their potential applications in the synthesis of biologically active structures . The development of new methods for their synthesis is an active area of research .

properties

IUPAC Name

(5-amino-2-fluorophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-6-5-9(17)7-11(13)15(19)12-8-18-14-4-2-1-3-10(12)14/h1-8,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWUUOGIZODHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=C(C=CC(=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(1H-indole-3-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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